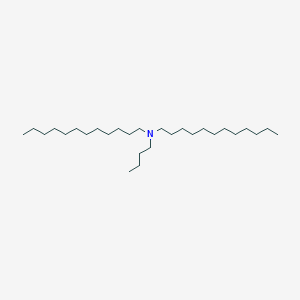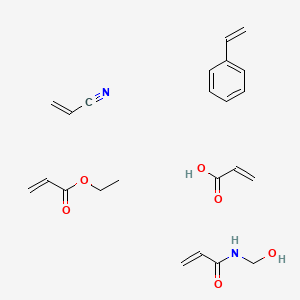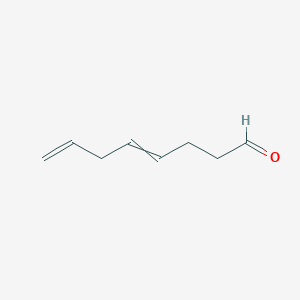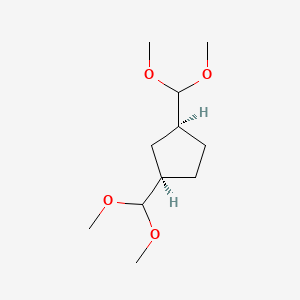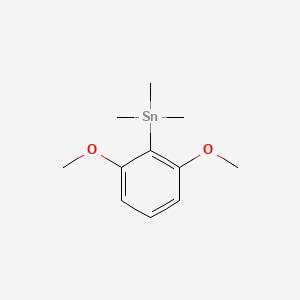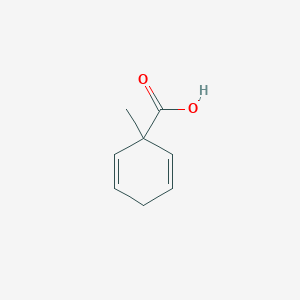
1-Methylcyclohexa-2,5-diene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclohexadiene, featuring a carboxylic acid group and a methyl group attached to the cyclohexadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid can be synthesized through various methods. One common approach involves the deprotonation of the compound using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA), followed by alkylation . This method offers a direct and highly diastereoselective route to the corresponding 4-substituted products.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to scale up the laboratory procedures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid undergoes several types of chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a strong base like n-BuLi.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Alkylation: n-BuLi and TMEDA are commonly used reagents for the alkylation of this compound.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, although specific conditions may vary.
Major Products Formed:
Alkylation Products: The major products of alkylation are 4-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceutical Research:
Wirkmechanismus
The mechanism of action of 1-methylcyclohexa-2,5-diene-1-carboxylic acid primarily involves its reactivity towards various chemical reagents. The deprotonation and subsequent alkylation reactions are highly diastereoselective, leading to specific stereoisomers . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
2-Methylcyclohexa-1,5-diene-1-carboxylic acid: This compound is similar in structure but differs in the position of the methyl group.
1,2-Dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate: Another related compound with hydroxyl groups attached to the cyclohexadiene ring.
Uniqueness: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions .
Eigenschaften
CAS-Nummer |
52457-01-9 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
1-methylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O2/c1-8(7(9)10)5-3-2-4-6-8/h3-6H,2H2,1H3,(H,9,10) |
InChI-Schlüssel |
RSUIVFYNKBBBFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CCC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


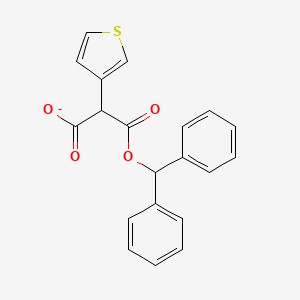

![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
